molecular formula C6H8F3N3 B7985779 Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine

Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine

Cat. No.: B7985779
M. Wt: 179.14 g/mol
InChI Key: OUQVDDOWSCSPKW-UHFFFAOYSA-N
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Description

Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine (CAS 898540-00-6) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its versatile biological activities . The structure is substituted with a trifluoromethyl group, a moiety that significantly enhances a molecule's metabolic stability, membrane permeability, and binding affinity . This amine is primarily valued as a key synthetic intermediate in the development of novel bioactive molecules. Its structure is closely related to trifluoromethyl–pyrazole–carboxamide derivatives, which have recently been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme in the inflammatory process, and selective inhibitors are pursued for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects . Research indicates that such pyrazole-based compounds can exhibit potent COX-2 inhibitory activity with favorable selectivity ratios, outperforming some traditional drugs like ketoprofen in preclinical models . Furthermore, pyrazole derivatives demonstrate a broad spectrum of pharmacological activities beyond anti-inflammatory applications, including anticancer, antimicrobial, and antiviral properties, making this compound a versatile precursor for various research programs . The product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound for building blocks in organic synthesis, exploring new COX inhibitor candidates, or profiling against other biological targets.

Properties

IUPAC Name

N-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-10-5-3-4(11-12-5)6(7,8)9/h3H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQVDDOWSCSPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Enol Ethers with Hydrazine Derivatives

A foundational approach involves cyclocondensation reactions between β-keto enol ethers and substituted hydrazines. For example, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacts with ethylhydrazine derivatives under acidic or basic conditions to form the pyrazole core. In a representative procedure, heating (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with ethylhydrazine sulfate in ethanol at 85°C for 12 hours yielded 38% of the target pyrazol-3-amine after column chromatography . Key parameters include:

  • Solvent : Ethanol or methanol for solubility and reflux compatibility.

  • Catalyst : Triethylamine (3 equiv.) to neutralize sulfuric acid byproducts.

  • Temperature : 80–90°C to accelerate cyclization without decomposition.

Despite moderate yields, this method’s simplicity makes it industrially viable. Substituting methylhydrazine with ethylhydrazine introduces steric and electronic challenges, necessitating excess reagent (1.2–1.5 equiv.) to drive the reaction .

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow systems improve reaction control and scalability. A telescoped synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine demonstrates the potential for adapting flow chemistry to ethylamine derivatives . Critical steps include:

  • Diazotization and Coupling : In-line generation of diazonium salts from anilines, followed by coupling with enaminones.

  • Cyclization : Thermal or acidic conditions to form the pyrazole ring.

  • Purification : Integrated liquid-liquid extraction and column chromatography.

For ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine, replacing methyl groups with ethyl substituents may require adjusted flow rates (e.g., 0.5 mL/min) and temperatures (100–120°C) to maintain regioselectivity . Flow systems reduce side reactions, achieving yields up to 64% in optimized protocols .

Oxidative Functionalization of Preformed Pyrazoles

Oxidation of 3-mercaptopyrazoles offers an alternative route. Hydrogen peroxide (30 wt%) in acetonitrile at 60°C converts 5-trifluoromethyl-3-mercapto-1H-pyrazole to the corresponding sulfone, which undergoes nucleophilic substitution with ethylamine . Key considerations:

  • Oxidant : H₂O₂ (2–3 equiv.) for complete sulfone formation.

  • Solvent : Acetonitrile or DMF for polar aprotic stability.

  • Substitution : K₂CO₃ (2 equiv.) as a base to deprotonate ethylamine .

This two-step process yields 83–87% of the final product but demands rigorous exclusion of moisture to prevent hydrolysis .

Ligand-Enhanced Cross-Coupling for Structural Diversification

Copper- or palladium-catalyzed cross-coupling reactions enable late-stage functionalization. A Sonogashira coupling protocol for 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles illustrates the challenges of introducing alkynes adjacent to electron-withdrawing groups . For ethylamine derivatives, modifications include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with XPhos (10 mol%) to enhance electron-deficient pyrazole reactivity.

  • Base : CsF (3 equiv.) for desilylation and in situ azide formation.

  • Temperature : 80°C to balance reaction rate and catalyst stability .

Yields up to 72% are achievable, though trifluoromethyl groups necessitate ligand optimization to prevent protodehalogenation .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldKey Advantage
Cyclocondensation β-Keto enol ether, ethylhydrazineEtOH, 85°C, 12 h38%Simplicity, minimal equipment
Flow Synthesis Aniline, enaminone100°C, 0.5 mL/min flow64%Scalability, reduced side reactions
Mannich Reaction Pyrazole, ethylamine, paraformaldehydeEtOH, HCl, 60°C85%High purity, one-pot potential
Oxidative Substitution 3-Mercaptopyrazole, ethylamineH₂O₂, CH₃CN, 60°C87%Functional group tolerance
Cross-Coupling Halopyrazole, ethylamine derivativePd/XPhos, CsF, 80°C72%Structural diversity

Chemical Reactions Analysis

Types of Reactions

Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce this compound derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Building Block

Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for synthesizing more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection products .

Biological Activities

The compound has been studied for a range of biological activities:

  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Studies have shown that pyrazole compounds can possess antimicrobial activity against various pathogens. This compound is being explored for its potential to combat bacterial and fungal infections .
  • Anticancer Potential : Recent investigations highlight the compound's ability to inhibit cancer cell proliferation. It has shown promise in targeting specific pathways involved in tumor growth, making it a subject of interest for cancer therapy research .

Industrial Applications

In industrial settings, this compound is used to develop new materials with enhanced properties:

  • Thermal Stability : The incorporation of trifluoromethyl groups into polymers can improve thermal stability and resistance to degradation, making this compound valuable in material science .

Case Studies and Research Findings

A variety of studies have documented the applications of this compound:

StudyFocusFindings
Bandgar et al.Anti-inflammatory activitySynthesized pyrazole derivatives showing significant IL-6 inhibitory activity .
Lv et al.Anticancer activityEvaluated compounds as epidermal growth factor receptor kinase inhibitors with promising results .
Chovatia et al.Antimicrobial propertiesTested against multiple bacterial strains, showing effective inhibition compared to standard drugs .

Mechanism of Action

The mechanism of action of Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can modulate various biological processes, such as inflammation or microbial growth, by inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic cores, or functional groups. Key differences in molecular properties, synthesis, and applications are highlighted.

Structural and Physicochemical Comparisons

The table below summarizes structural features and physicochemical properties of Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications
This compound C₆H₈F₃N₃ 179.15 -CF₃, ethylamine Potential medicinal use; discontinued
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine C₉H₁₀N₄S 206.27 Pyridinyl, thiadiazole core, ethyl Structural studies; research chemical
3-Ethyl-1-phenyl-1H-pyrazol-5-amine C₁₁H₁₃N₃ 187.24 Phenyl, ethyl Pharmaceutical intermediate
3-(2-Furyl)-1H-pyrazol-5-amine C₇H₇N₃O 149.15 Furyl substituent Biological activity studies
5-Thien-2-yl-1H-pyrazol-3-amine C₇H₇N₃S 165.21 Thienyl substituent Chemical synthesis intermediate

Key Differentiators

Trifluoromethyl (-CF₃) Group

The CF₃ group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-Ethyl-1-phenyl-1H-pyrazol-5-amine .

Heterocyclic Core Variations
  • Thiadiazole Derivatives: Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine replaces the pyrazole core with a thiadiazole ring. Thiadiazoles are known for diverse bioactivities, including antimicrobial and anticancer properties, but differ in electronic properties due to sulfur incorporation.
  • Furyl/Thienyl Substituents : Compounds like 3-(2-Furyl)-1H-pyrazol-5-amine and 5-Thien-2-yl-1H-pyrazol-3-amine introduce oxygen or sulfur heteroatoms, altering solubility and binding interactions in biological systems.
Substituent Effects on Bioactivity
  • Phenyl vs. CF₃ : The phenyl group in 3-Ethyl-1-phenyl-1H-pyrazol-5-amine contributes to π-π stacking interactions in drug-receptor binding, whereas CF₃ may enhance membrane permeability.
  • Morpholinomethyl Groups: Compounds such as LY2784544 () incorporate morpholine rings, which improve water solubility and pharmacokinetics compared to the lipophilic CF₃ group.

Biological Activity

Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity, allowing for better cell membrane penetration. This structural characteristic is pivotal for its biological activity, influencing its interaction with various molecular targets.

The mechanism of action for this compound involves:

  • Cell Membrane Penetration : The trifluoromethyl group aids in crossing lipid membranes.
  • Interaction with Enzymes/Receptors : The compound can modulate biological processes by interacting with specific enzymes or receptors involved in inflammation and microbial growth .

These interactions can lead to significant biological effects, such as anti-inflammatory and antimicrobial activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cytokines like TNF-α and IL-6, leading to reduced inflammation in various models . this compound is expected to demonstrate comparable effects due to its structural similarities.

2. Antimicrobial Activity

This compound has been studied for its antimicrobial potential. Pyrazole derivatives have shown efficacy against various microbial strains, including bacteria and fungi. The compound's ability to disrupt biofilm formation is particularly noteworthy, as biofilms are often resistant to conventional treatments .

3. Anticancer Potential

Recent advancements in drug design highlight the potential of pyrazole derivatives as anticancer agents. This compound may inhibit specific kinases involved in cancer progression, similar to other pyrazole derivatives that have shown promising results against cancer cell lines such as HepG2 and A549 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
Ethyl-(5-methyl-2H-pyrazol-3-yl)-amineContains a methyl group instead of trifluoromethylVaries significantly from trifluoro analog
5-Trifluoromethyl-2H-pyrazol-3-amineLacks ethyl group; affects stability and activityModerate anti-inflammatory effects
Ethyl-(5-chloro-2H-pyrazol-3-yl)-amineChlorine substitution alters electronic propertiesDifferent antimicrobial profile

The presence of the trifluoromethyl group in this compound contributes to its unique stability and enhanced biological activity compared to these other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Studies : A study assessed the anticancer potential of various pyrazole derivatives, revealing that some exhibited IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Another research focused on the synthesis of new pyrazole derivatives that displayed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting potential therapeutic applications for this compound .
  • Inflammation Models : In vivo studies demonstrated that certain pyrazole compounds could reduce inflammation markers significantly, indicating their potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with condensation reactions of trifluoromethyl-substituted pyrazole precursors. Key steps include hydrazine-mediated cyclization and subsequent alkylation. For example, sulfenylation of pyrazol-5-amines using tetrabutylammonium iodide (TBAI) in ethanol at 80°C can introduce sulfur-containing groups to the core structure . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients (70–100°C), and stoichiometric ratios of reagents to minimize byproducts. Intermediate characterization via 1^1H/13^{13}C NMR and LC-MS is critical for tracking reaction progress.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:
  • NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., trifluoromethyl at C5, ethylamine at C3) via 19^{19}F NMR and 2D COSY/HSQC .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry using SHELXL for refinement and ORTEP-3 for visualization .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns.

Advanced Research Questions

Q. How can tautomeric forms of this compound be resolved using crystallographic and spectroscopic methods?

  • Methodological Answer : Tautomerism in pyrazole derivatives arises due to annular proton shifts. To resolve this:
  • Crystallography : Use SHELXL to refine hydrogen atom positions in single-crystal structures. For example, demonstrates how crystallography distinguishes between 3- and 5-substituted tautomers by analyzing bond lengths (e.g., C–N = 1.337 Å vs. 1.372 Å) and planarity deviations .
  • Solid-State NMR : 15^{15}N CP/MAS NMR detects tautomeric populations in bulk samples.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict relative stability of tautomers and compare with experimental data .

Q. What strategies are effective in analyzing contradictory data between computational predictions and experimental results for this compound's reactivity?

  • Methodological Answer : Address discrepancies through iterative validation:
  • Experimental Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out environmental factors.
  • Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify error sources. For instance, discrepancies in trifluoromethyl group interactions may arise from inadequate van der Waals corrections in DFT .
  • Cross-Validation : Compare results from multiple techniques (e.g., kinetic studies via UV-Vis vs. computational activation barriers) .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., achieved imine synthesis in 20 minutes via microwave irradiation) .
  • Solvent-Free Conditions : Utilize melt reactions or ball milling for condensation steps, as demonstrated for pyrazolo-pyrimidine derivatives .
  • Catalytic Recycling : Immobilize catalysts (e.g., Pd on mesoporous silica) to minimize waste .

Q. What role does the trifluoromethyl group play in modulating the compound's electronic properties and biological activity?

  • Methodological Answer : The -CF3_3 group:
  • Enhances Lipophilicity : LogP calculations and partition coefficient assays (e.g., shake-flask method) quantify improved membrane permeability .
  • Electron-Withdrawing Effects : Redshift in UV-Vis spectra (λmax ~270 nm) and lowered pKa (via potentiometric titration) confirm increased acidity of adjacent NH groups .
  • Bioactivity : In vitro assays (e.g., enzyme inhibition) compare CF3_3-substituted analogs with non-fluorinated controls to isolate electronic effects .

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